molecular formula C21H23Cl2NO5 B558438 Boc-D-tyr(2,6-CL2-bzl)-OH CAS No. 69541-62-4

Boc-D-tyr(2,6-CL2-bzl)-OH

Cat. No. B558438
CAS RN: 69541-62-4
M. Wt: 440,32 g/mole
InChI Key: DODHIGHXRDNRPP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-tyr(2,6-Cl2-bzl)-OH, commonly referred to as Boc-D-tyrosine, is an amino acid derivative that has been used in a variety of scientific research applications. It has been used in a variety of fields, such as biochemistry, pharmacology, and medicinal chemistry. Boc-D-tyrosine is a valuable tool in the study of protein structure and function, as well as in the development of new drugs and therapies.

Scientific Research Applications

1. NMR Spectroscopy and Structural Analysis

2. Peptide Synthesis and Characterization

Boc-D-tyr(2,6-CL2-bzl)-OH is also notable in the field of peptide synthesis. Shimohigashi et al. (2009) synthesized dehydropeptide analogs of enkephalin containing a delta Tyr unit at the N-terminus, employing Boc-delta Tyr-(Cl2 Bzl)-OH. The study highlighted the importance of ultraviolet difference spectroscopy in characterizing the dehydro moieties (Shimohigashi et al., 2009). Wahlström et al. (2008) described the use of Boc-Nmec as a side chain-protective group for tyrosine in Fmoc solid-phase peptide synthesis, which includes the compound Boc-Tyr(Boc-Nmec)-OH, offering insights into the facilitation of peptide purification (Wahlström et al., 2008).

3. Application in Drug Synthesis

The compound has been used in the synthesis of various drugs. For instance, Sun et al. (2011) utilized Boc-D-tyr(2,6-CL2-bzl)-OH in the chemo-enzymatic synthesis of Endomorphin-1, highlighting the method's efficiency, productivity, and minimal side-chain protection (Sun et al., 2011). Bender et al. (2015) reported the synthesis of Boc-2',6'-dimethyl-l-tyrosine, an unnatural amino acid used in the development of synthetic opioid ligands, indicating the role of Boc-D-tyr(2,6-CL2-bzl)-OH in the synthesis of opioid peptidomimetics (Bender et al., 2015).

properties

IUPAC Name

(2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODHIGHXRDNRPP-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-tyr(2,6-CL2-bzl)-OH

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